Diisopentyl ether

Organic Synthesis Solvent Engineering Process Safety

Researchers requiring a high-boiling ether for Grignard reactions at 170-175°C often face limited options. Diisopentyl ether (CAS 544-01-4) fills this gap with a boiling point of 173°C and flash point of 48°C. • Enables organometallic syntheses at reflux temperatures inaccessible to diethyl, diisopropyl, or dibutyl ether. • Low water solubility (200 mg/L) and high Log Kow (4.25) maximize extraction efficiency for hydrophobic compounds. • Available as a pharmacopeial reference standard for validated analytical method development. Procurement benefit: ≥98% purity, stabilized with BHT, supplied in 25 mL to 500 mL sizes, in stock for immediate dispatch.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 544-01-4
Cat. No. B166219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopentyl ether
CAS544-01-4
SynonymsIsoamyl ether
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)CCOCCC(C)C
InChIInChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyAQZGPSLYZOOYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER
Water solubility of 200 mg/l
Very soluble in acetone, chloroform, ethyl ethe

Diisopentyl Ether (CAS 544-01-4) Technical Profile and In-Class Positioning for Scientific Procurement


Diisopentyl ether (CAS 544-01-4), also known as diisoamyl ether or isoamyl ether, is a branched, symmetrical aliphatic ether with the molecular formula C10H22O . Characterized as a colorless liquid with a mild, fruity odor, it is a member of the dialkyl ether class [1]. Its fundamental physical properties, including a boiling point of approximately 173 °C, a density of 0.775-0.780 g/mL at 20 °C, and a flash point around 46-48 °C, establish its baseline identity [2]. This compound is widely recognized for its role as a solvent in chemical synthesis, extraction processes, and as a reference standard [3].

Procurement Pitfalls: Why Diisopentyl Ether Cannot Be Arbitrarily Substituted with Other Dialkyl Ethers


In-class ethers like diethyl ether, diisopropyl ether, dibutyl ether, and dipentyl ether are not drop-in replacements for diisopentyl ether due to quantifiable differences in their physical property profiles. These properties directly govern critical process parameters such as reaction temperature control, solvent recovery efficiency, and inherent safety margins [1]. The following evidence demonstrates that a simple substitution based on general ether solvent class will lead to significant deviations in process performance and risk profiles, making precise specification essential for reproducible and safe operations [2].

Quantitative Differentiation of Diisopentyl Ether: A Data-Driven Comparison with Closest Analogs


Boiling Point and Flash Point Profile: A Middle-Ground Solvent for Process Flexibility and Safety

Diisopentyl ether (173 °C boiling point, 48 °C flash point) occupies a distinct thermodynamic and safety space compared to its lower and higher homologs. It offers a 100 °C+ higher boiling point than diethyl and diisopropyl ether, enabling higher temperature reactions without pressurization, yet its flash point is significantly higher than the more volatile ethers, mitigating extreme flammability hazards [1].

Organic Synthesis Solvent Engineering Process Safety

Density and Volumetric Properties: High-Pressure Behavior Modeled by PC-SAFT Equation of State

Diisopentyl ether has been experimentally characterized for its volumetric behavior under high pressure (0.1-65 MPa, 283.15-333.15 K), distinguishing it from linear analogs like dibutyl ether [1]. Its branched structure influences density and compressibility, and its thermodynamic behavior is accurately modeled by the PC-SAFT equation of state, which outperforms CPA for predicting solubility parameters and phase equilibrium [1]. At 20 °C, diisopentyl ether has a density of 0.78 g/cm³, compared to 0.77 g/cm³ for dibutyl ether [2].

Fuel Additive Research Thermodynamic Modeling High-Pressure Engineering

Water Solubility and Partition Coefficient: Critical for Extraction and Biphasic Process Efficiency

Diisopentyl ether exhibits very low water solubility (200 mg/L at 25 °C) and a high octanol/water partition coefficient (Log Kow = 4.25) . Compared to more water-soluble ethers like MTBE, which has become a significant water pollutant due to its solubility, diisopentyl ether's hydrophobic nature is a key differentiator for biphasic extractions and applications where water contamination must be minimized [1].

Extraction Separation Science Process Chemistry

Stabilized Product Specification: Quantifiable Control of Peroxide Formation

Commercially available diisopentyl ether is frequently stabilized with BHT to prevent hazardous peroxide formation, a common issue with many ethers. Sigma-Aldrich's specification for its stabilized grade includes a strict limit on peroxides: ≤ 0.02% (as H₂O₂) [1]. This is a quantifiable quality control metric that may be absent or less stringent for lower-volume, less-characterized ethers like dipentyl ether, which may be offered without such a tight specification.

Reagent Sourcing Safety Compliance Analytical Chemistry

Grignard Reaction Solvent: Patented Use for High-Purity Trimethylindium Synthesis

Diisopentyl ether is specifically claimed as a solvent in a patent for producing high-purity trimethylindium via a Grignard reaction . The patent describes conducting the reaction under reflux of diisopentyl ether (0.01-5 mol based on Grignard reagent) at 0-150 °C for 10 min to 7 h . This differentiates its use from more volatile ethers like diethyl ether, which cannot achieve these higher reflux temperatures without pressurization, and from THF, which can coordinate to the Grignard reagent and alter its reactivity.

Organometallic Chemistry Patent Literature Synthetic Methodology

Coordination Chemistry: Formation of a 1:1 Adduct with Uranium Pentachloride

Diisopentyl ether, along with a series of other alkyl ethers (dimethyl, diethyl, diisopropyl, and dibutyl), was shown to form a solid 1:1 adduct with uranium pentachloride in carbon disulfide solution [1]. This study, which characterized the resulting complexes via electronic and IR spectroscopy, confirms that diisopentyl ether can act as an O-donor ligand for f-block elements under specific conditions. While not a strong differentiator on its own, this places it within a class of ethers capable of stabilizing specific metal oxidation states, a property not universal to all solvent classes.

Coordination Chemistry Actinide Chemistry Spectroscopy

Validated Applications of Diisopentyl Ether Based on Differentiated Performance Data


High-Temperature Grignard and Organometallic Synthesis

As demonstrated by its patented use in trimethylindium synthesis, diisopentyl ether is the solvent of choice for Grignard and related organometallic reactions that require reflux temperatures around 170-175 °C, a regime inaccessible to diethyl, diisopropyl, or dibutyl ether at ambient pressure . This enables faster reaction kinetics and the potential for different reaction pathways compared to lower-boiling ethers.

Solvent for Extraction of Non-Polar Analytics from Aqueous Matrices

With a water solubility of only 200 mg/L and a high Log Kow of 4.25, diisopentyl ether is an excellent choice for liquid-liquid extractions where minimizing solvent loss and maximizing recovery of hydrophobic compounds are critical . It offers a significant performance advantage over more water-soluble ethers like MTBE or diethyl ether in such applications.

Thermodynamic Studies and High-Pressure Fuel Research

The availability of high-pressure volumetric data (0.1-65 MPa, 283-333 K) and validated PC-SAFT equation-of-state parameters makes diisopentyl ether a well-characterized model compound for studying branched ether behavior in fuel systems and high-pressure processes [1]. This data set distinguishes it from less-studied ethers and provides a reliable basis for simulation and process modeling.

Use as a Qualified Reference Standard

Diisopentyl ether is a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical and chemical analysis, providing traceability against pharmacopeial standards . This specific, documented use case is a key differentiator for procurement in regulated analytical environments.

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